molecular formula C7H11ClN2 B2972461 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 29938-65-6

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B2972461
CAS No.: 29938-65-6
M. Wt: 158.63
InChI Key: XUXTVZZVQCDOKQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro substituent at position 5, a methyl group at position 1 (on the nitrogen atom), and an isopropyl group at position 3. Its molecular formula is C₇H₁₀ClN₂, with a molecular weight of 157.6 g/mol (calculated). Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXTVZZVQCDOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Alkylation: The final step involves the alkylation of the pyrazole ring at the 1- and 3-positions using appropriate alkyl halides, such as methyl iodide and isopropyl bromide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the chlorine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

    Substitution: Formation of 5-substituted pyrazoles with various functional groups.

Scientific Research Applications

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the alkyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
This compound C₇H₁₀ClN₂ 157.6 1-CH₃, 3-isopropyl, 5-Cl Not reported Not explicitly provided
5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole C₁₂H₁₃ClN₂ 220.7 1-isopropyl, 3-Ph, 5-Cl Not reported CAS: 1495981-92-4
5-Chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde C₁₁H₈ClN₃O₃ 265.1 1-CH₃, 3-4-NO₂-Ph, 4-CHO, 5-Cl 171–172 ¹H NMR (CDCl₃): δ 9.97 (s, CHO)
5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde C₁₂H₁₁ClN₂O 234.7 1-CH₃, 3-4-Me-Ph, 4-CHO, 5-Cl 105–107 ¹H NMR (CDCl₃): δ 9.95 (s, CHO)
(2E)-3-(5-Chloro-1-methyl-1H-pyrazol-3-yl)prop-2-enal C₇H₇ClN₂O 170.6 1-CH₃, 3-propenal, 5-Cl 68–70 ¹H NMR (CDCl₃): δ 9.87 (d, J=7.8 Hz)
Key Observations:
  • Substituent Effects on Melting Points: Carbaldehyde derivatives (e.g., C₁₁H₈ClN₃O₃) exhibit higher melting points (171–172°C) compared to aliphatic derivatives (68–70°C), likely due to enhanced intermolecular interactions from polar groups like NO₂ or CHO .

Spectral Characterization

  • ¹H NMR Trends : The aldehyde proton in carbaldehyde derivatives resonates at δ ~9.95–9.97 ppm, while vinylic protons in propenal derivatives appear at δ 6.59–7.37 ppm .
  • 15N NMR : Pyrazole nitrogen signals range from δ -66 to -177 ppm, reflecting electronic effects from substituents .

Biological Activity

5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClN2C_7H_{11}ClN_2, with a molecular weight of approximately 158.63 g/mol. The presence of a chloro group and an isopropyl substituent contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For example, compounds with similar structures have been tested against E. coli and Staphylococcus aureus, displaying promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects : Studies have indicated that pyrazole compounds can reduce inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Antitumor Properties : Several pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer types, suggesting potential as anticancer agents .

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several pathways are implicated:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes. For example, they may inhibit COX enzymes or other key proteins involved in inflammation and cancer progression .
  • Receptor Modulation : Some studies suggest that pyrazoles can modulate receptor activity, impacting signaling pathways critical for cell survival and proliferation .
  • Molecular Interactions : The structure of pyrazoles allows them to interact with various biological macromolecules, potentially leading to alterations in cellular functions and responses .

Research Findings and Case Studies

A summary of relevant studies on pyrazole derivatives is presented in the following table:

Compound NameStructural FeaturesBiological ActivityReference
This compoundChloro group, isopropyl substituentAntimicrobial, anti-inflammatory, antitumor
3-(4-Fluorophenyl)-5-methylpyrazoleFluorophenyl groupAntimicrobial
1-Acetyl-3,5-diphenylpyrazoleDiphenyl substitutionAnticancer (IC50 = 0.08 µM)
Pyrazole amide derivativesVarious substitutionsAnti-TMV activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole?

  • Methodology :

  • Substitution reactions : Reacting 5-chloro-3-methylpyrazole derivatives with propan-2-ylating agents (e.g., isopropyl halides) under basic conditions. For example, 3-bromo-5-chloropyrazole can undergo nucleophilic substitution with trifluoromethyl chloride (adapted from ) .

  • Nitration and functionalization : Starting from 5-methyl-3-(propan-2-yl)-1H-pyrazole, nitration at the 4-position followed by reduction or further functionalization (as in ) .

  • Iodination : 4-iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole synthesis () suggests halogenation strategies applicable to introduce chloro groups .

    • Key Considerations :
  • Monitor reaction regioselectivity to avoid unwanted isomers.

  • Use anhydrous conditions and catalysts (e.g., triethylamine) to improve yields.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N content) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~1.2–2.5 ppm), isopropyl (δ ~3.5 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm) .
  • LC-MS : Determine molecular ion peaks (e.g., m/z 170.0 [M+H]⁺ for related structures) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs ( ) .

Q. What pharmacological activities are reported for structurally related pyrazole derivatives?

  • Anticonvulsant activity : N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides showed efficacy in maximal electroshock (MES) and pentylenetetrazol models ( ) .
  • Analgesic/anti-inflammatory activity : Pyrazoline derivatives with chloro and methyl groups demonstrated activity in rodent models ( ) .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize regioisomer formation?

  • Strategies :

  • Temperature control : Lower temperatures reduce side reactions (e.g., achieved 88% yield via controlled nitration) .
  • Catalyst screening : Use phase-transfer catalysts or Lewis acids to enhance selectivity.
  • Chromatographic purification : Separate regioisomers using silica gel or HPLC ( reported 20% regioisomer contamination) .

Q. How to resolve contradictions in bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) Analysis :

  • Substituent effects : Compare bioactivity of 5-chloro vs. 5-nitro or 3-methyl vs. 3-trifluoromethyl analogs ( ) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., chloro and isopropyl groups for receptor binding) using docking studies (as in ) .
    • Biological Replicates : Validate activity in multiple assays (e.g., MES, rotarod tests) to rule out false positives.

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen against targets like GABA receptors (anticipating anticonvulsant mechanisms, as in ) .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS or AMBER).

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